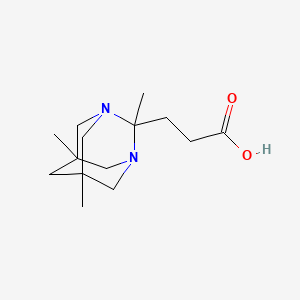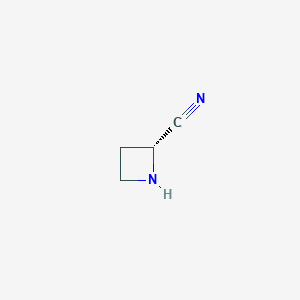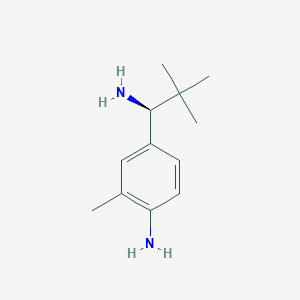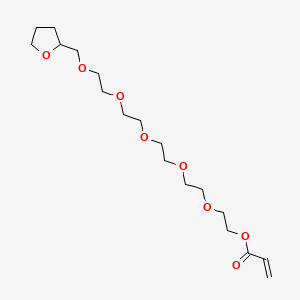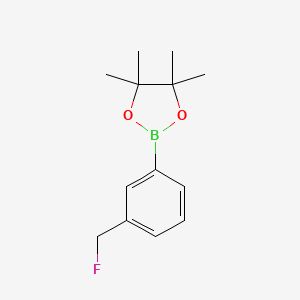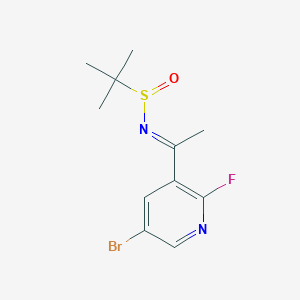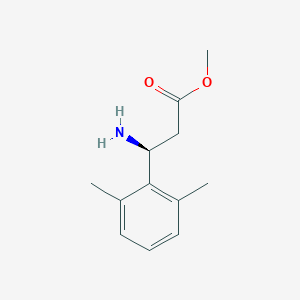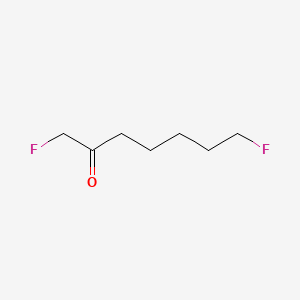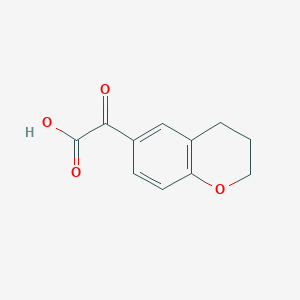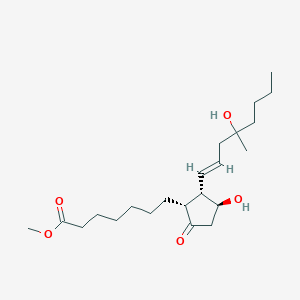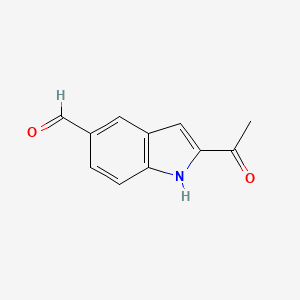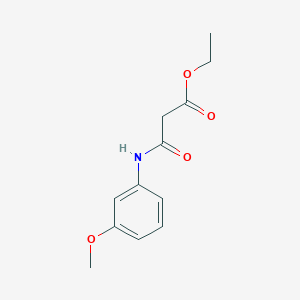
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a malonamic acid ethyl ester moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 3-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, plays a crucial role in maximizing the yield and minimizing the production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group and the ester moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxy-phenyl)-malonamic acid ethyl ester
- N-(3-Ethoxy-phenyl)-malonamic acid ethyl ester
- N-(3-Methoxy-phenyl)-malonamic acid methyl ester
Uniqueness
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts specific electronic and steric properties. This uniqueness influences the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
ethyl 3-(3-methoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
Clave InChI |
JNEYWVKHWWJKQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
